molecular formula C18H17ClN2O2 B13854537 Clobazam EP Impurity D CAS No. 2092997-47-0

Clobazam EP Impurity D

Cat. No.: B13854537
CAS No.: 2092997-47-0
M. Wt: 328.8 g/mol
InChI Key: GMGYQQLPVOXNPY-UHFFFAOYSA-N
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Description

3,3-Dimethyl Clobazam: is a derivative of clobazam, a benzodiazepine class medication. Benzodiazepines are known for their anxiolytic, anticonvulsant, and sedative properties. Clobazam itself is used primarily for its anxiolytic effects and as an adjunctive therapy in epilepsy . The molecular formula of 3,3-Dimethyl Clobazam is C18H17ClN2O2 , and it has a molecular weight of 328.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl Clobazam involves several steps, starting from basic organic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The process typically includes the use of coupling agents and specific catalysts to facilitate the formation of the benzodiazepine ring .

Industrial Production Methods: Industrial production of 3,3-Dimethyl Clobazam follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl Clobazam undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzodiazepine ring.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl Clobazam involves the potentiation of GABAergic neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel openings. This results in neuronal hyperpolarization and a reduction in neuronal excitability . The compound has a higher affinity for the α2 subunit of the GABA-A receptor, which mediates its anxiolytic effects .

Properties

CAS No.

2092997-47-0

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

GMGYQQLPVOXNPY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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